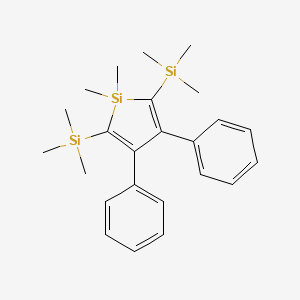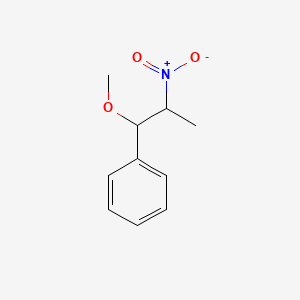
(1-Methoxy-2-nitropropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-2-nitropropyl)benzene: is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzene, where a methoxy group (–OCH3) and a nitro group (–NO2) are attached to the benzene ring along with a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2-nitropropyl)benzene typically involves the nitration of methoxybenzene (anisole) followed by the introduction of a propyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The subsequent alkylation can be achieved through Friedel-Crafts alkylation using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions: (1-Methoxy-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: (1-Methoxy-2-nitropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of (1-Methoxy-2-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors .
類似化合物との比較
- 1-Methoxy-2-nitrobenzene
- 1-Methoxy-2-(methylthio)benzene
- 1-Methoxy-2-methylbenzene
Comparison: Compared to its similar compounds, (1-Methoxy-2-nitropropyl)benzene has a unique combination of functional groups that confer distinct reactivity and properties. The presence of both a nitro and a methoxy group on the benzene ring, along with a propyl chain, makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
82894-44-8 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC名 |
(1-methoxy-2-nitropropyl)benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(11(12)13)10(14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChIキー |
ROKNFEPETAMUTH-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC=CC=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


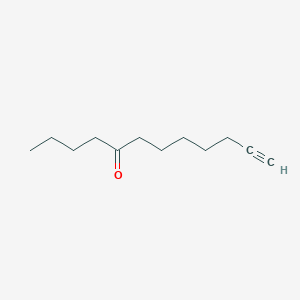

![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
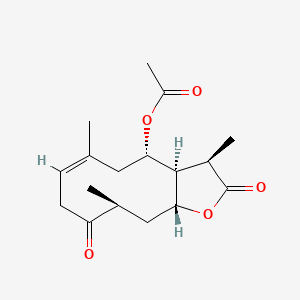
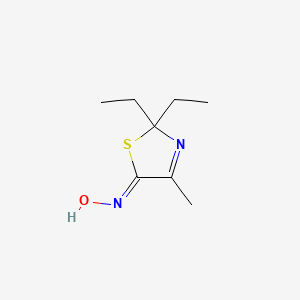
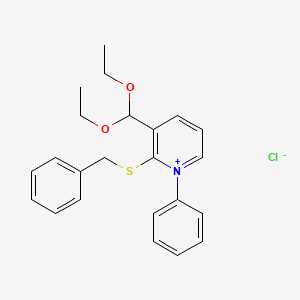
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
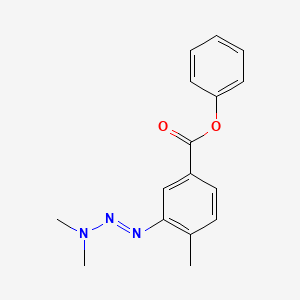
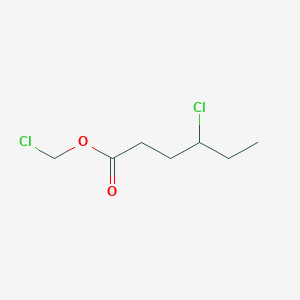
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

